Methyl 3-amino-4-methylbenzoate
Overview
Description
Methyl 3-amino-4-methylbenzoate is a compound that is structurally related to various benzoate esters, which are often used in pharmaceuticals and as intermediates in chemical syntheses. While the provided papers do not directly discuss methyl 3-amino-4-methylbenzoate, they do provide insights into similar compounds that can help infer the properties and reactivity of the target molecule.
Synthesis Analysis
The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves Fischer esterification, which is a straightforward process that can be completed within a short time frame and can yield a workable product after just one hour . Another related compound, methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate, was synthesized from 3-methyl-4-nitrobenzoic acid through a series of reactions including esterification, catalytic hydrogenation, acylamination, and nitration . These methods could potentially be adapted for the synthesis of methyl 3-amino-4-methylbenzoate.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as single crystal X-ray diffraction. For instance, the structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was confirmed by spectroscopic data and elemental analyses, and its crystal structure was determined . The molecular structure of methyl 4-isonicotinamidobenzoate monohydrate was also elucidated, revealing a relatively planar configuration . These studies suggest that detailed molecular structure analysis of methyl 3-amino-4-methylbenzoate could be achieved using similar methods.
Chemical Reactions Analysis
The chemical reactivity of benzoate esters can be complex, as demonstrated by the formation of hydrogen-bonded sheets and chains in compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate . The presence of amino and nitro groups can lead to polarized molecular-electronic structures, which influence the way molecules interact and bond with each other . These insights into the reactivity of structurally related compounds can help predict the chemical behavior of methyl 3-amino-4-methylbenzoate in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate esters can be inferred from studies on similar compounds. For example, methyl 4-hydroxybenzoate, also known as methyl paraben, has been analyzed for its intermolecular interactions and crystal packing using Hirshfeld surface analysis . Computational calculations using methods like Hartree Fock (HF) and Density Functional Theory (DFT) have been employed to correlate experimental spectra with computed vibrational spectra, providing insights into the molecule's pharmaceutical activity . These approaches could be applied to methyl 3-amino-4-methylbenzoate to determine its physical and chemical properties.
Scientific Research Applications
Synthesis in Organic Chemistry
Methyl 3-amino-4-methylbenzoate is involved in various synthesis processes in organic chemistry. For instance, it plays a role in the Fischer esterification reaction, which is an essential experiment in introductory organic chemistry courses. This reaction leads to the synthesis of compounds like 4-amino-3-nitrobenzoic acid methyl ester, characterized by color change and monitored using spectroscopy techniques (Kam, Levonis, & Schweiker, 2020).
Hydrogen Bonding and Crystal Structures
The compound is also significant in the study of hydrogen bonding and supramolecular associations. Research involving the crystal structures of proton-transfer complexes, including methyl 3-amino-4-methylbenzoate, demonstrates its role in forming organic salts with various noncovalent interactions, contributing to complex supramolecular architectures (Khalib et al., 2014).
Material Science and Polymer Chemistry
In material science and polymer chemistry, methyl 3-amino-4-methylbenzoate derivatives are used in synthesizing water-soluble poly(m-benzamide)s. These polymers exhibit properties like lower critical solution temperature (LCST) in water, making them useful in various applications, including in the biomedical field (Sugi, Ohishi, Yokoyama, & Yokozawa, 2006).
Fluorescent Sensors
The compound is utilized in the development of fluorescent sensors. For example, derivatives of methyl 3-amino-4-methylbenzoate have been synthesized for detecting metal ions like Al3+ in biological systems. These sensors have applications in bio-imaging and environmental monitoring (Ye et al., 2014).
Corrosion Inhibition
Methyl 3-amino-4-methylbenzoate derivatives are also used in corrosion inhibition. Studies on the synergistic interaction of these derivatives have shown enhanced corrosion protection in various environments, which is essential in material preservation and maintenance (Shainy, Ammal, & Joseph, 2017).
Chemical Reactions and Synthesis
Additionally, the compound is involved in various chemical reactions and synthetic processes. For example, it is used in the synthesis of important intermediates and derivatives that have potential applications in pharmaceuticals and organic chemistry (Ren Li-jun, 2008).
Medicinal Chemistry
In medicinal chemistry, derivatives of methyl 3-amino-4-methylbenzoate are synthesized for potential biological activities. This includes the study of compounds for their diuretic properties, which can have implications in drug development (Kravchenko, 2018).
Solubility Studies
Research on the solubility of derivatives like 2-amino-3-methylbenzoic acid in various solvents is crucial for understanding their purification processes. This has applications in pharmaceutical and chemical industries (Zhu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
methyl 3-amino-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPWCJHMSVABPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320269 | |
Record name | Methyl 3-amino-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-methylbenzoate | |
CAS RN |
18595-18-1 | |
Record name | Benzoic acid, 3-amino-4-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18595-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4-methylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018595181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18595-18-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-amino-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-4-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-AMINO-4-METHYLBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUK1YN8P3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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